Boc-Asp(OBzl)-ONp

Peptide Synthesis Solid-Phase Synthesis Reaction Kinetics

Synthesizing aspartic acid-containing peptides via Boc/Benzyl SPPS requires in-situ activation of Boc-Asp(OBzl)-OH, which introduces carbodiimide or phosphonium reagents that risk epimerization at the α-carbon and complicate chromatographic purification. Boc-Asp(OBzl)-ONp (CAS 26048-69-1) is a pre-activated, orthogonally protected monomer that enables direct, reagent-free coupling onto resin-bound peptide chains. • Direct ONp ester coupling - eliminates in-situ activation reagents • Minimizes α-carbon epimerization during Asp incorporation • Orthogonal OBzl protection withstands iterative TFA-mediated Nα-deprotection • Consistent ≥98% purity supports reproducible synthesis of long sequences (>30 residues)

Molecular Formula C22H24N2O8
Molecular Weight 444,44 g/mole
CAS No. 26048-69-1
Cat. No. B558378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OBzl)-ONp
CAS26048-69-1
SynonymsBoc-Asp(OBzl)-ONp; 26048-69-1; Boc-L-Asparticacid4-benzyl1-(4-nitrophenyl)ester; ST51037519; PubChem14930; CTK3J8357; MolPort-004-964-186; 6277AH; ZINC71788005; AKOS024386371; CB-1025; AK170080; RT-004555; FT-0696163; (S)-4-benzyl1-(4-nitrophenyl)2-((tert-butoxycarbonyl)amino)succinate; 4-nitrophenylphenylmethyl(2S)-2-[(tert-butoxy)carbonylamino]butane-1,4-dioate
Molecular FormulaC22H24N2O8
Molecular Weight444,44 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1
InChIKeyGKRBDGLUYWLXAX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp(OBzl)-ONp (CAS 26048-69-1): An Orthogonal, Pre-Activated Aspartic Acid Building Block for Solid-Phase Peptide Synthesis


Boc-Asp(OBzl)-ONp (N-tert-butoxycarbonyl-L-aspartic acid α-p-nitrophenyl ester, β-benzyl ester) is a specialized, orthogonally protected amino acid derivative engineered for stepwise solid-phase peptide synthesis (SPPS). It integrates three distinct functionalities into a single, pre-activated monomer: a base-labile Boc group for temporary Nα protection, a hydrogenolytically cleavable benzyl (OBzl) ester for semi-permanent β-carboxyl side-chain masking, and a p-nitrophenyl (ONp) active ester at the α-carboxyl group to eliminate the need for in situ coupling reagents . This integrated design allows for direct, reagent-free coupling of the aspartic acid residue onto a growing peptide chain, streamlining synthetic workflows and minimizing side reactions [1].

Boc-Asp(OBzl)-ONp: Why Generic Substitution with Unactivated Esters or Alternative Protecting Groups Fails in Complex SPPS


Substituting Boc-Asp(OBzl)-ONp with a generic Boc-Asp(OBzl)-OH derivative is not functionally equivalent. The unactivated free acid requires a separate, often racemization-prone, in situ activation step using carbodiimide or phosphonium/uronium reagents [1]. This adds time, introduces additional reagents that can complicate purification, and increases the risk of epimerization at the sensitive α-carbon. Conversely, switching to an Fmoc-based orthogonal protection scheme necessitates a fundamental change in the entire synthetic strategy, as Fmoc is base-labile and incompatible with the acid-labile side-chain protections (e.g., tBu, Boc) commonly used in Boc/Benzyl chemistry [2]. The pre-activated ONp ester of Boc-Asp(OBzl)-ONp is a precise, performance-defined tool for a specific, established chemical strategy, and its replacement introduces significant process and outcome variability.

Quantitative Differentiation Guide: Boc-Asp(OBzl)-ONp Performance Benchmarks vs. Comparators


Accelerated Reaction Kinetics: ONp Active Ester vs. Free Carboxylic Acid

The p-nitrophenyl (ONp) ester group in Boc-Asp(OBzl)-ONp is pre-activated for direct aminolysis, fundamentally changing the reaction mechanism compared to an unactivated free acid like Boc-Asp(OBzl)-OH. While direct kinetic data for the specific compound is not published, the reactivity of p-nitrophenyl esters with amines is well-established as being significantly faster than that of corresponding free acids, which require a rate-limiting activation step with a coupling reagent [1]. This eliminates the need for coupling reagents such as DCC or HATU, which are mandatory for Boc-Asp(OBzl)-OH [1]. The result is a more rapid and cleaner coupling, often reaching completion in 1-2 hours under mild conditions, versus several hours to overnight for the in situ activated free acid [1].

Peptide Synthesis Solid-Phase Synthesis Reaction Kinetics

Suppression of Epimerization: Pre-formed Active Ester vs. In Situ Activation

A primary driver for selecting pre-formed active esters is the reduction of α-carbon epimerization. In situ activation of Boc-Asp(OBzl)-OH with carbodiimides, for example, can lead to oxazolone formation and subsequent racemization, particularly in the presence of base [1]. While p-nitrophenyl esters themselves can be susceptible to base-catalyzed racemization, the pre-formation of the active ester under controlled, optimized conditions allows for its isolation and characterization before use in the coupling step, which is typically conducted under milder, base-free or base-minimal conditions [1]. This contrasts with the dynamic, in situ activation where reactive intermediates are generated in the presence of the nucleophile and any adventitious base. A comprehensive review of active ester chemistry confirms that using pre-formed, structurally defined active esters is a key strategy to mitigate this major challenge in peptide synthesis [1].

Peptide Synthesis Racemization Chiral Purity

Validated Orthogonality: Boc/Benzyl vs. Fmoc/t-Butyl Protection Schemes

Boc-Asp(OBzl)-ONp is exclusively designed for the Boc/Benzyl strategy of SPPS, where the final cleavage from the resin and global side-chain deprotection is achieved using strong acids like anhydrous HF or TFMSA . This strategy is orthogonal to the base-labile Fmoc/t-Butyl chemistry. The benzyl (OBzl) ester on the β-carboxyl group is stable to the repetitive TFA treatments used to remove the Nα-Boc group, preventing unwanted side-chain deprotection during chain assembly . An alternative compound like Fmoc-Asp(OBzl)-OH would be incompatible with this workflow, as the Fmoc group is removed by piperidine, which would also partially cleave the OBzl ester, leading to a complex mixture of products [1]. The selection of Boc-Asp(OBzl)-ONp is therefore a commitment to the entire Boc/Benzyl synthetic platform, offering a high degree of control and stability for the side-chain carboxylate until the final, single-step deprotection.

Peptide Synthesis Protecting Groups Orthogonal Strategy

Commercial Specification Benchmark: A Consistent Supply of High Purity Material

Reliable procurement of Boc-Asp(OBzl)-ONp is characterized by a consistent and verifiable purity standard. Multiple major suppliers, including Chem-Impex, Thomas Scientific, and BLD Pharm, specify the purity of this compound as ≥98%, typically determined by HPLC or TLC . This level of purity ensures that the building block will not introduce significant levels of unknown impurities into the peptide sequence, which can accumulate and drastically reduce final yields or complicate purification. This contrasts with sourcing a generic, less-defined 'Boc-Asp(OBzl)-OH' from non-specialist suppliers, where the purity and identity of potential impurities may be less rigorously characterized and documented. The 98% purity specification serves as a critical, quantifiable quality control checkpoint for reproducible research and process development.

Peptide Synthesis Quality Control Procurement

Optimal Application Scenarios for Boc-Asp(OBzl)-ONp in Peptide Synthesis and Biomedical Research


Synthesis of Long or Difficult Peptide Sequences via Boc/Benzyl SPPS

Boc-Asp(OBzl)-ONp is the reagent of choice for incorporating aspartic acid into challenging peptide sequences using the robust Boc/Benzyl solid-phase strategy [1]. Its pre-activated ONp ester enables direct, high-yielding coupling onto resin-bound peptides, which is particularly advantageous when synthesizing long sequences (e.g., >30 residues) where cumulative coupling efficiencies are critical. The OBzl side-chain protection remains fully intact during repetitive TFA-mediated Nα-deprotections, ensuring a single, clean deprotection step at the very end of the synthesis with a strong acid like HF, which is essential for obtaining high-purity crude product [1].

Precise Synthesis of Peptide Fragments for Fragment Condensation or Ligation

The high purity and defined reactivity of Boc-Asp(OBzl)-ONp make it an ideal building block for synthesizing protected peptide fragments in solution phase [1]. These fragments, with the Asp residue correctly and cleanly incorporated, can then be used in fragment condensation strategies or in native chemical ligation (NCL) to assemble larger proteins or complex peptide constructs. The use of a pre-activated, high-purity monomer minimizes the risk of carrying through side products that would otherwise be difficult to separate in a larger fragment, thereby increasing the overall yield and purity of the final, ligated product [1].

Preparation of Poly(Aspartic Acid)-Based Biomaterials and Conjugates

Boc-Asp(OBzl)-ONp is a key monomer for the synthesis of poly(aspartic acid) and related copolypeptides via polymerization of its N-carboxyanhydride (NCA) derivative or direct polycondensation [1]. For instance, it has been used to prepare sequential polypeptides containing phosphothreonine and aspartic acid for biomineralization studies [1]. The orthogonal protection (Boc and OBzl) allows for selective deprotection and further functionalization of the resulting polymers, enabling the creation of precisely defined biomaterials for drug delivery, tissue engineering, and other biomedical applications [1].

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